2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl-

Description

Systematic IUPAC Nomenclature and Structural Representation

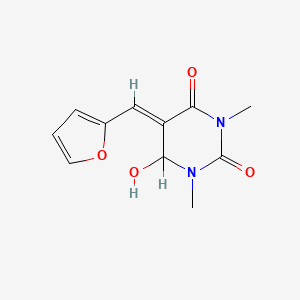

The compound 2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl- derives its systematic name from the pyrimidinedione core structure, which consists of a six-membered aromatic ring with two ketone groups at positions 2 and 4. The parent heterocycle is modified by substituents at positions 1, 3, 5, and 6. The 1,3-dimethyl groups indicate methyl substitutions on the nitrogen atoms at positions 1 and 3 of the pyrimidine ring. The 5-(2-furanylmethylene) substituent refers to a furan-derived moiety attached via a methylene (-CH₂-) bridge at position 5, while the 6-hydroxy group denotes a hydroxyl (-OH) substitution at position 6. The term dihydro specifies partial saturation of the pyrimidine ring, reducing aromaticity at positions 5 and 6.

The structural representation (Figure 1) highlights the pyrimidinedione backbone with methyl groups at N1 and N3, a furanylmethylene group at C5, and a hydroxyl group at C6. The dihydro component implies single bonds between C5 and C6, distinguishing it from fully unsaturated pyrimidines. This structural complexity necessitates precise stereochemical and tautomeric considerations, particularly regarding the orientation of the furanyl group and the hydroxyl’s hydrogen-bonding potential.

Properties

CAS No. |

134924-75-7 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(5E)-5-(furan-2-ylmethylidene)-6-hydroxy-1,3-dimethyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C11H12N2O4/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6,9,14H,1-2H3/b8-6+ |

InChI Key |

MDYAMFZTJXNFKN-SOFGYWHQSA-N |

Isomeric SMILES |

CN1C(/C(=C\C2=CC=CO2)/C(=O)N(C1=O)C)O |

Canonical SMILES |

CN1C(C(=CC2=CC=CO2)C(=O)N(C1=O)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally follows a multi-step process involving:

- Formation of the pyrimidinedione core (1,3-dimethylpyrimidine-2,4,6-trione or related derivatives)

- Introduction of the 5-(2-furanylmethylene) substituent via condensation with a furan aldehyde

- Hydroxylation at the 6-position, often achieved through controlled reaction conditions or post-synthetic modification

This approach is consistent with the preparation of similar pyrimidine derivatives where the heterocyclic ring is constructed first, followed by functionalization.

Preparation of the Pyrimidinedione Core

The pyrimidinedione nucleus, specifically 1,3-dimethylpyrimidine-2,4,6-trione, is typically synthesized by condensation of appropriate β-dicarbonyl compounds with urea or substituted ureas under acidic or basic catalysis. For example:

- Starting materials such as dimethylurea and malonic acid derivatives or their equivalents are reacted under reflux conditions.

- Catalysts such as mineral acids or bases (e.g., piperidine) facilitate cyclization and ring closure.

- The reaction is often performed in solvents like dimethyl sulfoxide (DMSO) or ethanol to ensure solubility and reaction efficiency.

A patent describing the preparation of 2-hydroxy-4,6-dimethylpyrimidine (a closely related compound) highlights the use of mechanical stirring, controlled heating (20–100 °C), and catalysis to achieve the cyclization of diamino and dicarbonyl precursors to form the pyrimidine ring.

Hydroxylation at the 6-Position

The 6-hydroxy substitution can be introduced either during the ring formation or by post-synthetic modification:

- Hydroxylation may occur via controlled oxidation or by using hydroxyl-containing precursors during synthesis.

- Alternatively, the 6-hydroxy group can be stabilized by intramolecular hydrogen bonding within the pyrimidinedione ring system, as observed in similar compounds.

- Specific reaction conditions such as refluxing in ethanol or other solvents with hydrazine hydrate or other nucleophiles can facilitate the introduction or stabilization of the hydroxyl group.

Summary of Preparation Method Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrimidinedione core synthesis | Dimethylurea + β-dicarbonyl compound, acid/base catalyst | 20–100 °C | Several hours | High | Mechanical stirring, reflux |

| Condensation with furfural | Pyrimidinedione + 2-furaldehyde, piperidine base | Ambient to mild heat | ~5 hours | ~98 | Monitored by TLC, acidification step |

| Hydroxylation/modification | Controlled oxidation or hydrazine hydrate treatment | Reflux in ethanol | Variable | Moderate | Stabilizes 6-hydroxy group |

Research Findings and Analytical Data

- The product 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6-trione has a molecular weight of 234.208 g/mol and a density of approximately 1.4 g/cm³.

- Boiling point is reported around 344 °C at atmospheric pressure, indicating thermal stability.

- Spectroscopic data (FTIR, NMR) confirm the presence of characteristic functional groups: carbonyl stretches near 1690–1710 cm⁻¹, hydroxyl groups around 3485 cm⁻¹, and aromatic protons from the furan ring.

- Nuclear magnetic resonance (NMR) spectra show signals consistent with methyl groups on nitrogen, the furan ring protons, and the methylene bridge.

- Mass spectrometry confirms the molecular ion peak corresponding to the expected molecular weight.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring and uracil core can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Catalysts like palladium or copper, along with appropriate solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of pyrimidinediones can inhibit tumor growth through various mechanisms, including the modulation of enzyme activity involved in nucleic acid synthesis. For instance, certain derivatives have shown promise in targeting specific cancer cell lines by disrupting cellular processes essential for tumor proliferation .

Antiviral Activity

Research has demonstrated that pyrimidinedione derivatives exhibit antiviral properties against several viruses. The mechanism often involves interference with viral replication processes, making them candidates for the development of antiviral drugs. In particular, compounds similar to 2,4(1H,3H)-Pyrimidinedione have been noted for their effectiveness against RNA viruses .

Antioxidant Properties

Studies have highlighted the antioxidant capabilities of pyrimidinedione derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, suggesting potential applications in preventing oxidative damage associated with various diseases such as neurodegenerative disorders .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it can act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can be leveraged in designing drugs that target rapidly dividing cells in cancer therapy .

Case Studies

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of key pyrimidinedione derivatives is summarized in Table 1.

Key Research Findings

- Solubility and Lipophilicity : The 2-furanylmethylene group in the target compound may reduce aqueous solubility compared to hydroxyl or methyl-substituted analogs (e.g., dihydro-6-hydroxy-1,3-dimethyl-), as furan derivatives exhibit increased hydrophobicity .

- Biological Activity :

- Terbacil (chloro-substituted) is a potent herbicide due to its electron-withdrawing groups, which disrupt plant photosynthesis . The target compound’s furan substituent may mimic this activity via electrophilic interactions.

- FMAU demonstrates antiviral properties via incorporation into viral DNA, a mechanism unlikely for the target compound due to the absence of a sugar moiety .

- 5-Hydroxymethyl-6-methyl- exhibits teratogenicity, suggesting that substituent polarity and position critically influence toxicity profiles .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.23 g/mol

- IUPAC Name : 2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl-

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various pyrimidine compounds indicated that those with a furanyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria.

| Compound | Antimicrobial Activity (MIC µg/mL) | Bacterial Strains Tested |

|---|---|---|

| Compound A | 25 | Staphylococcus aureus |

| Compound B | 50 | Escherichia coli |

| 2,4(1H,3H)-Pyrimidinedione | 20 | Bacillus subtilis |

The minimum inhibitory concentration (MIC) for the compound was found to be particularly low against Bacillus subtilis, suggesting potent antibacterial properties .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

- Cell Line : MCF-7 (Breast Cancer)

- IC50 Value : 15 µM

- Cell Line : A549 (Lung Cancer)

- IC50 Value : 10 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

The biological activity of 2,4(1H,3H)-Pyrimidinedione is believed to involve multiple mechanisms:

- Inhibition of DNA Synthesis : By mimicking nucleobases, it may interfere with DNA replication.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial and cancer cells.

Case Study 1: Antibacterial Efficacy

A recent study assessed the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited the growth of resistant strains at concentrations lower than traditional antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects on human cancer cell lines. The results showed that treatment with the compound resulted in increased apoptosis markers and reduced cell viability in a dose-dependent manner .

Toxicity Profile

Toxicity assessments indicate that while the compound exhibits potent biological activity, it maintains a favorable safety profile. Hemolytic assays revealed minimal toxicity at concentrations up to 200 µmol/L .

Q & A

Q. What synthetic methodologies are reported for pyrimidinedione derivatives, and how can they inform the synthesis of this compound?

The synthesis of pyrimidinedione derivatives often involves catalytic hydrogenation of nitroso intermediates or condensation reactions. For example, 5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione can be reduced to its amino derivative using hydrogenation . For the target compound, introducing the 2-furanylmethylene group may require a regioselective alkylation or condensation step with furan derivatives. Key challenges include controlling diastereomer formation and optimizing reaction yields under mild conditions.

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

Structural analogs like Terbacil (5-chloro-3-tert-butyl-6-methyluracil) and Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)pyrimidinedione) highlight the importance of substituents at positions 3, 5, and 6 for biological activity . Comparative analysis of these analogs suggests that bulky substituents at position 3 (e.g., tert-butyl groups) enhance herbicidal activity, while polar groups like hydroxy or methyl may influence solubility and metabolic stability.

Q. What analytical techniques are validated for quantifying pyrimidinedione derivatives?

Gas chromatography-mass spectrometry (GCMS) has been used to generate calibration curves for 2,4-(1H,3H)-pyrimidinedione, achieving linearity (R² > 0.99) across concentrations of 0.1–10 µg/mL . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, particularly for detecting diastereomers or degradation products.

Advanced Research Questions

Q. How can contradictions in spectroscopic data for diastereomers of this compound be resolved?

Diastereomers arising from the 2-furanylmethylene substituent may exhibit overlapping signals in ¹H NMR. Advanced strategies include:

Q. What experimental design considerations are critical for stability studies under varying pH and temperature?

Stability studies should include:

- Accelerated degradation tests: Expose the compound to pH 1–13 at 40–60°C for 24–72 hours.

- Analytical endpoints: Monitor degradation via HPLC-UV (λ = 254 nm) and track loss of parent compound.

- Kinetic modeling: Use Arrhenius equations to predict shelf-life under standard conditions .

Q. How can mechanistic studies elucidate the role of the 6-hydroxy group in reactivity?

The 6-hydroxy group may participate in tautomerism or hydrogen bonding. Techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.